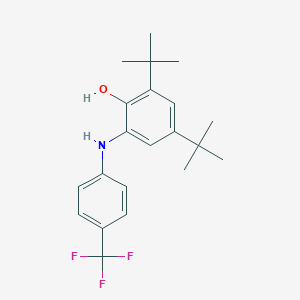
2,4-DI-Tert-butyl-6-((4-(trifluoromethyl)phenyl)amino)phenol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,4-DI-Tert-butyl-6-((4-(trifluoromethyl)phenyl)amino)phenol is an organic compound that belongs to the class of phenols. This compound is characterized by the presence of tert-butyl groups and a trifluoromethyl-substituted phenylamino group attached to the phenol ring. It is known for its stability and unique chemical properties, making it valuable in various scientific and industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
One common method involves the use of isobutylene and sulfuric acid to achieve the alkylation of phenol, resulting in the formation of 2,4-di-tert-butylphenol . This intermediate can then be reacted with 4-(trifluoromethyl)aniline under appropriate conditions to yield the final product.
Industrial Production Methods
Industrial production of this compound often employs similar synthetic routes but on a larger scale. The process involves the use of large reaction vessels and precise control of reaction conditions to ensure high yield and purity. The alkylation step is typically carried out in the presence of a strong acid catalyst, followed by purification steps to isolate the desired product.
Analyse Des Réactions Chimiques
Types of Reactions
2,4-DI-Tert-butyl-6-((4-(trifluoromethyl)phenyl)amino)phenol undergoes various chemical reactions, including:
Oxidation: The phenolic group can be oxidized to form quinones.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The tert-butyl groups can be substituted under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or hydrogen gas in the presence of a catalyst can be used.
Substitution: Substitution reactions often require strong acids or bases as catalysts.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the phenolic group can yield quinones, while reduction of a nitro group results in the formation of an amine.
Applications De Recherche Scientifique
2,4-DI-Tert-butyl-6-((4-(trifluoromethyl)phenyl)amino)phenol has a wide range of applications in scientific research:
Biology: The compound’s stability and unique properties make it useful in biological assays and as a reagent in biochemical studies.
Mécanisme D'action
The mechanism by which 2,4-DI-Tert-butyl-6-((4-(trifluoromethyl)phenyl)amino)phenol exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The phenolic group can participate in hydrogen bonding and other interactions, while the trifluoromethyl group enhances the compound’s stability and lipophilicity. These interactions can modulate the activity of specific pathways and processes within cells.
Comparaison Avec Des Composés Similaires
Similar Compounds
2,4-Di-tert-butylphenol: This compound is similar in structure but lacks the trifluoromethyl-substituted phenylamino group.
2,6-Di-tert-butylphenol: Another related compound with tert-butyl groups at different positions on the phenol ring.
2,4-Di-tert-butyl-6-(5-chloro-2H-benzotriazol-2-yl)phenol: This compound contains a benzotriazole group instead of the phenylamino group.
Uniqueness
The presence of the trifluoromethyl-substituted phenylamino group in 2,4-DI-Tert-butyl-6-((4-(trifluoromethyl)phenyl)amino)phenol imparts unique properties such as enhanced stability and specific interactions with molecular targets. This makes it distinct from other similar compounds and valuable in various applications.
Propriétés
Formule moléculaire |
C21H26F3NO |
|---|---|
Poids moléculaire |
365.4 g/mol |
Nom IUPAC |
2,4-ditert-butyl-6-[4-(trifluoromethyl)anilino]phenol |
InChI |
InChI=1S/C21H26F3NO/c1-19(2,3)14-11-16(20(4,5)6)18(26)17(12-14)25-15-9-7-13(8-10-15)21(22,23)24/h7-12,25-26H,1-6H3 |
Clé InChI |
WCADJWITYOVGPM-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)C1=CC(=C(C(=C1)NC2=CC=C(C=C2)C(F)(F)F)O)C(C)(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


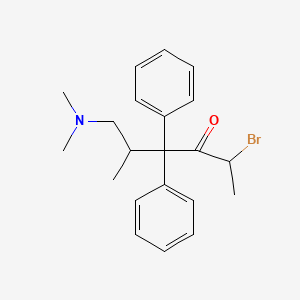
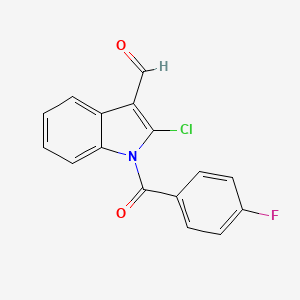

![N-[4-[(3-chloroacridin-9-yl)amino]phenyl]methanesulfonamide](/img/structure/B14011989.png)


![1H-Benzo[a]carbazole-1,4(11H)-dione, 11-methyl-](/img/structure/B14012002.png)

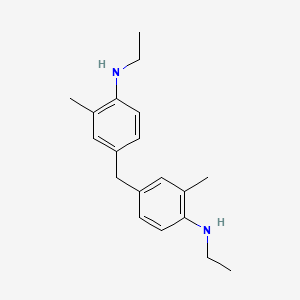
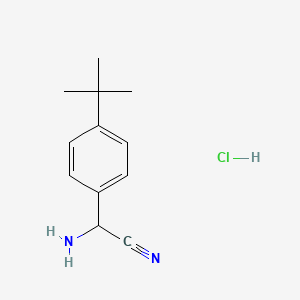

![N,N'-(Piperazine-1,4-diyl)bis[1-(2-methylphenyl)methanimine]](/img/structure/B14012032.png)
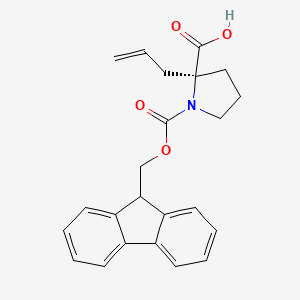
![2-(2-Amino-[1,2,4]triazolo[1,5-a]pyrazin-8-yl)phenol](/img/structure/B14012052.png)
